molecular formula C15H10F3N3O2 B11491712 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B11491712
M. Wt: 321.25 g/mol
InChI Key: RMGLBBFYMPDEQA-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, while the trifluoromethyl group is often incorporated using trifluoromethylation reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to its combination of an oxadiazole ring, phenoxy group, and trifluoromethyl-substituted pyridine ring.

Properties

Molecular Formula

C15H10F3N3O2

Molecular Weight

321.25 g/mol

IUPAC Name

5-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H10F3N3O2/c1-9-20-14(21-23-9)10-2-5-12(6-3-10)22-13-7-4-11(8-19-13)15(16,17)18/h2-8H,1H3

InChI Key

RMGLBBFYMPDEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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